1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine

Description

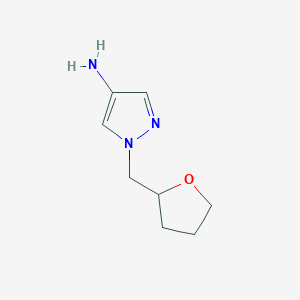

1-(Oxolan-2-ylmethyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a 4-amine group and an oxolane (tetrahydrofuran) ring connected via a methylene bridge at the 1-position of the pyrazole core. Its molecular formula is C₈H₁₃N₃O, with a molecular weight of 179.21 g/mol. This compound is cataloged under CAS number 1029413-45-3 and has a purity of 95% as listed in commercial databases . The oxolane moiety contributes to its solubility and conformational flexibility, making it a candidate for pharmaceutical and materials science research.

Structure

2D Structure

Properties

IUPAC Name |

1-(oxolan-2-ylmethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-7-4-10-11(5-7)6-8-2-1-3-12-8/h4-5,8H,1-3,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKCHLGFMPFNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201221320 | |

| Record name | 1-[(Tetrahydro-2-furanyl)methyl]-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201221320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029413-45-3 | |

| Record name | 1-[(Tetrahydro-2-furanyl)methyl]-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029413-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(Tetrahydro-2-furanyl)methyl]-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201221320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Synthesis via Cyclization of Precursors

Method Overview:

A prevalent method involves cyclization of suitable hydrazine derivatives with α,β-unsaturated carbonyl compounds or nitriles, followed by functionalization with oxolanyl methyl groups. This approach is supported by the synthesis of pyrazole derivatives through cyclization reactions under mild conditions, often employing sonication or microwave-assisted techniques to enhance yield and reaction efficiency.

- Sonication-assisted cyclization of hydrazines with nitriles or α,β-unsaturated compounds has been demonstrated as an efficient route for pyrazole synthesis, with the added advantage of shorter reaction times and improved yields.

- The introduction of the oxolanyl methyl group is typically achieved through nucleophilic substitution or alkylation of the pyrazole core with oxolan-2-ylmethyl halides or related derivatives.

Pyrazole precursor + Oxolan-2-ylmethyl halide → (Base) → 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine

Nucleophilic Substitution on Pre-formed Pyrazole Derivatives

Method Overview:

This approach involves starting with a pre-formed pyrazole, such as 4-bromo-1H-pyrazole, and performing nucleophilic substitution with oxolan-2-ylmethylamine or its derivatives. The reaction often proceeds under basic conditions with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- The synthesis of 4-bromo-1-(oxolan-2-ylmethyl)-1H-pyrazol-3-amine has been reported, where the brominated pyrazole reacts with oxolan-2-ylmethylamine under basic conditions.

- This method allows for selective substitution at the 4-position, providing a versatile route to the target compound.

| Step | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1 | 4-Bromo-1H-pyrazole + oxolan-2-ylmethylamine, base (NaH or K2CO3), DMF or THF | 4-Bromo-1-(oxolan-2-ylmethyl)-1H-pyrazol-3-amine | Data not specified |

Cyclization of Hydrazines with Oxolanyl Derivatives

Method Overview:

Another route involves synthesizing the pyrazole ring via cyclization of hydrazines with suitable ketones or aldehydes bearing oxolanyl groups. This process is often facilitated by microwave irradiation or sonication to improve reaction rates and yields.

- Microwave-assisted cyclization of hydrazines with oxolanyl-containing aldehydes or ketones has been shown to produce the desired pyrazole derivatives efficiently.

- Sonication techniques further enhance reaction kinetics, reducing reaction times and increasing product purity.

| Step | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1 | Hydrazine hydrate + oxolan-2-yl aldehyde, sonication | This compound | Not specified |

Use of Protecting Groups and Functional Group Modifications

Method Overview:

Protection of the pyrazole N-H group with ethoxyethyl or tetrahydrofuran groups facilitates selective lithiation and subsequent substitution reactions. These protecting groups are introduced under mild acidic conditions and can be removed reversibly, enabling further functionalization.

- Ethoxyethyl protection allows for regioselective lithiation at the 4-position of pyrazoles, enabling subsequent substitution with oxolanyl derivatives.

- The tetrahydropyran (THP) group is preferred for synthesizing unsymmetrical derivatives, with protection and deprotection steps performed under mild conditions.

Data Summary:

Summary Data Table for Preparation Methods

Chemical Reactions Analysis

1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The amine group at the 4-position can undergo substitution reactions with electrophiles, forming various substituted pyrazole derivatives. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while substitution reactions produce a wide range of substituted pyrazoles.

Scientific Research Applications

Biological Activities

Research indicates that 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine exhibits several potential biological activities:

1. Anti-inflammatory Effects

- Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in inflammatory pathways. Its anti-inflammatory properties have been explored through various assays, showing promise comparable to established anti-inflammatory drugs like indomethacin .

2. Antidepressant Properties

- Investigations into the compound's neuropharmacological effects indicate potential antidepressant activity. Mechanistic studies are ongoing to elucidate its interaction with neurotransmitter systems .

3. Anticancer Activity

- The compound has been evaluated for its antiproliferative effects against various cancer cell lines. It has shown sub-micromolar activity, indicating potential as a chemotherapeutic agent . Specifically, analogs of pyrazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), important targets in cancer therapy .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Case Study 1: Anti-inflammatory Activity

- A study conducted on various pyrazole derivatives demonstrated that certain compounds exhibited significant anti-inflammatory effects in carrageenan-induced edema models in rats. The findings suggest that modifications to the pyrazole structure can enhance anti-inflammatory potency .

Case Study 2: Anticancer Potential

Mechanism of Action

The mechanism of action of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-2-ylmethyl group enhances the compound’s binding affinity and selectivity towards these targets. The amine group at the 4-position can form hydrogen bonds with active site residues, stabilizing the compound-target complex and modulating the target’s activity. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Oxygen-Containing Heterocyclic Substituents

1-(Tetrahydro-2H-pyran-2-yl)-N-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine (2.3k) :

- Molecular Weight : 313.28 g/mol.

- Key Feature : Replaces the oxolane group with a tetrahydropyranyl ring, enhancing steric bulk and altering lipophilicity. The trifluoromethylphenyl group further increases metabolic stability. This compound was synthesized via reductive cross-coupling and characterized by NMR and HRMS .

- Comparison : The tetrahydropyranyl group (6-membered oxygen ring) may confer distinct conformational preferences compared to the 5-membered oxolane ring in the target compound.

1-(Oxan-4-yl)-1H-pyrazol-4-amine :

Aromatic and Halogenated Substituents

- 1-(4-Fluorobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (12a): Molecular Weight: 274.0 g/mol. Key Feature: Incorporates a fluorobenzyl group and a trifluoromethyl substituent. Comparison: The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, contrasting with the oxolane group’s electron-donating properties.

- 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine: Molecular Weight: 225.64 g/mol.

Heterocyclic and Aliphatic Substituents

- 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine: Molecular Weight: 180.25 g/mol. This compound is used in kinase inhibitor research .

1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine :

Comparative Data Table

Biological Activity

1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Structural Characteristics

The compound features a pyrazole ring, which is known for its diverse biological activities, and an oxolane moiety that enhances its molecular rigidity. The presence of the amine group allows for various interactions with biological targets, potentially influencing its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. For instance, related compounds have shown sub-micromolar antiproliferative activity against various cancer cell lines. Specifically, one study reported a compound with a similar structure exhibiting a GI50 value ranging from 0.127 to 0.560 μM against 13 cancer cell lines .

Mechanism of Action:

- Cell Cycle Arrest: The compound may induce cell cycle arrest at the S and G2/M phases in ovarian cancer cells, leading to apoptosis .

- Target Interaction: As an amine, it can bind to receptors or enzymes through hydrogen bonding and ionic interactions, affecting various biochemical pathways.

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound may inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Studies have shown that certain pyrazole compounds can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its chemical structure:

- Absorption: Generally absorbed in the gastrointestinal tract.

- Metabolism: Likely metabolized in the liver.

- Excretion: Primarily excreted through urine.

Comparative Analysis

The following table summarizes structural similarities and biological activities of selected pyrazole derivatives:

| Compound Name | Structural Features | Similarity | Biological Activity |

|---|---|---|---|

| 1-Ethyl-3-methyl-1H-pyrazol-5-ylamine | Single pyrazole ring | 0.85 | Moderate enzyme inhibition |

| 3-Amino-1-methyl-1H-pyrazole | Simple amine substitution | 0.78 | Anticancer activity reported |

| 4-(1-Ethyl-5-methylpyrazol-4-yl)-N-(tetrahydrofuran) | Pyrazole with tetrahydrofuran | 0.80 | Potential anti-inflammatory effects |

Case Studies

- Anticancer Study : A recent study focused on a series of pyrazole derivatives demonstrated that compounds similar to this compound showed potent CDK2 inhibitory activity with selectivity over other cyclin-dependent kinases (CDKs). The most potent derivative had a value of 0.005 µM .

- Inflammation Study : Another investigation assessed the anti-inflammatory potential of various pyrazole compounds, revealing significant inhibition of COX enzymes and reduction in pro-inflammatory cytokines at concentrations as low as 10 µM .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine and its analogs?

- Methodology :

- Nucleophilic substitution : React pyrazole-4-amine derivatives with oxolane-containing electrophiles (e.g., bromomethyl-oxolane) under reflux in ethanol with catalysts like cesium carbonate (Cs₂CO₃) .

- Mannich-type reactions : Combine pyrazole intermediates with morpholine derivatives and formaldehyde in ethanol under reflux for 10 hours to introduce the oxolane-methyl group .

- Optimization : Use inert gas (N₂/Ar) to prevent oxidation and moisture-sensitive conditions for hygroscopic intermediates .

- Data Table :

| Method | Catalyst/Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Cs₂CO₃, DMF | 35 | 17.9 | |

| Mannich Reaction | Ethanol | 80 | 60–75 |

Q. How is structural confirmation achieved for this compound?

- Methodology :

- NMR : Analyze - and -NMR spectra for characteristic shifts:

- Pyrazole C4-amine proton at δ 6.8–7.2 ppm.

- Oxolane methylene protons (CH₂-O) at δ 3.5–4.0 ppm .

- IR : Identify N-H stretching (3298 cm) and C-O-C ether vibrations (1087 cm) .

- X-ray Crystallography : Use SHELX programs for single-crystal refinement to resolve stereochemistry .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology :

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

- Protect from moisture (use desiccants) and light (amber glassware) to avoid decomposition .

- Temperature: ≤ -20°C for long-term storage; avoid temperatures >50°C .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound?

- Methodology :

- Use the Colle-Salvetti correlation-energy formula to calculate electron density and local kinetic energy for HOMO-LUMO gap analysis .

- Software: Gaussian or ORCA with B3LYP/6-31G(d) basis set for optimized geometry and electrostatic potential maps .

- Key Findings :

- The oxolane group increases electron density at the pyrazole ring, enhancing nucleophilic reactivity at the C4-amine position .

Q. What strategies resolve contradictions in synthetic yields across different methodologies?

- Methodology :

- DoE (Design of Experiments) : Vary catalysts (e.g., Cs₂CO₃ vs. K₂CO₃), solvents (DMF vs. DMSO), and temperatures to identify optimal conditions .

- Mechanistic Analysis : Use LC-MS to detect intermediates; low yields in nucleophilic substitution (17.9% ) may arise from steric hindrance or competing side reactions.

- Recommendations :

- Add phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency in polar aprotic solvents .

Q. How is the compound evaluated for pharmacological activity (e.g., antimicrobial or antitubulin effects)?

- Methodology :

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus/E. coli) .

- Antitubulin : Sea urchin embryo assay to assess mitotic disruption .

- SAR Studies : Compare analogs with substituents on the oxolane or pyrazole rings to identify critical pharmacophores .

- Key Findings :

- Pyrazole-4-amine derivatives with electron-withdrawing groups show enhanced tubulin binding (IC₅₀ < 1 µM) .

Q. What advanced techniques characterize crystallization behavior and polymorphism?

- Methodology :

- PXRD : Analyze diffraction patterns to identify polymorphic forms .

- DSC/TGA : Determine melting points (e.g., 104–107°C ) and thermal stability.

- SHELXL refinement : Resolve crystal packing motifs influenced by hydrogen bonding between the amine and oxolane oxygen .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.